molecular formula C22H35N2O6P B593568 4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt CAS No. 128218-53-1

4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt

Cat. No.: B593568
CAS No.: 128218-53-1
M. Wt: 454.504
InChI Key: MYAXHZSVMPSFGN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt is phosphatases . Phosphatases are enzymes that play a crucial role in cellular processes by removing phosphate groups from molecules.

Mode of Action

This compound acts as a fluorogenic substrate for phosphatases . This means that it is a compound that phosphatases can act upon, and when they do, it releases a fluorescent signal. This fluorescence can then be detected and measured, providing a way to quantify the activity of the phosphatases.

Biochemical Pathways

The compound is involved in the biochemical pathways of alkaline phosphatase . Alkaline phosphatase is an enzyme that is intricately involved in numerous vital cellular processes. The action of this compound in these pathways allows for the measurement and study of these processes.

Result of Action

The result of the action of this compound is the production of a fluorescent signal . This signal is generated when the compound is metabolized by phosphatases. The intensity of this signal can be used to determine the activity level of these enzymes, providing valuable information about cellular processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at -20°C and protected from light These conditions help maintain the stability and efficacy of the compound

Safety and Hazards

While specific safety and hazard information for this compound was not found in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling chemical substances . Use of personal protective equipment and ensuring adequate ventilation is also advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt typically involves the phosphorylation of 4-methylumbelliferone. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester. The bis(cyclohexylammonium) salt form is achieved by neutralizing the phosphate ester with cyclohexylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt primarily undergoes hydrolysis reactions catalyzed by phosphatases. This hydrolysis results in the release of 4-methylumbelliferone, which is highly fluorescent .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of a phosphatase enzyme and is carried out in an aqueous buffer solution at an optimal pH for the enzyme’s activity. The reaction conditions are carefully controlled to ensure maximum fluorescence yield .

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which emits a strong fluorescent signal upon excitation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt is unique in its specific application for phosphatase assays. Its high sensitivity and strong fluorescent signal make it a preferred choice for detecting and quantifying phosphatase activity in various research and industrial applications .

Properties

IUPAC Name

cyclohexanamine;(4-methyl-2-oxochromen-7-yl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9O6P.2C6H13N/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;2*7-6-4-2-1-3-5-6/h2-5H,1H3,(H2,12,13,14);2*6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAXHZSVMPSFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O.C1CCC(CC1)N.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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